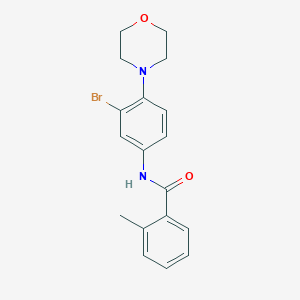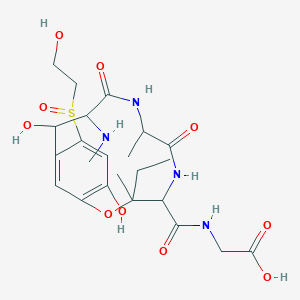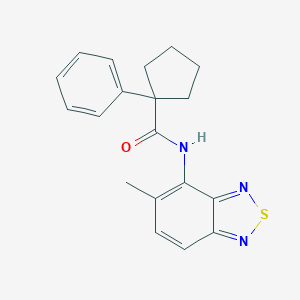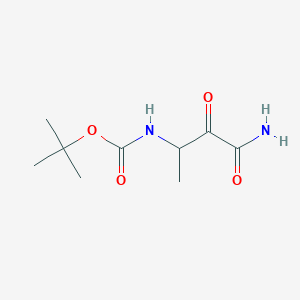
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(3-bromo-4-morpholinophenyl)-2-methylbenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been shown to inhibit the activation of Akt and downstream targets, leading to the induction of apoptosis in cancer cells. In addition, N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been found to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells, suppress the production of cytokines and chemokines, and protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide is its potential toxicity, which requires careful dose optimization and toxicity testing.
Future Directions
Future studies on N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide could focus on its potential therapeutic applications in other diseases, including autoimmune disorders and cardiovascular diseases. In addition, further research could investigate the optimal dose and toxicity profile of N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide, as well as its potential for combination therapy with other drugs. Furthermore, studies could explore the use of N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide as a tool for studying specific cellular processes and signaling pathways.
Synthesis Methods
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide can be synthesized through a multi-step process starting with 2-methylbenzoyl chloride and 3-bromo-4-morpholinophenylamine. The reaction involves the use of various reagents and catalysts, including triethylamine, dimethylformamide, and palladium on carbon. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been shown to have anti-inflammatory effects by suppressing the production of cytokines and chemokines. Furthermore, N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been studied for its neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
properties
Product Name |
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide |
|---|---|
Molecular Formula |
C18H19BrN2O2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-13-4-2-3-5-15(13)18(22)20-14-6-7-17(16(19)12-14)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI Key |
MXZZJARFJPNLMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)





![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)